
p-(Diacetoxyiodo)-toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(Diacetoxyiodo)-toluene is an organoiodine compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their ability to participate in a variety of chemical reactions, making them valuable reagents in organic synthesis. The presence of the iodine atom in a hypervalent state allows for unique reactivity patterns that are not commonly observed with other elements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Diacetoxyiodo)-toluene typically involves the oxidation of iodoarenes. One common method is the reaction of 4-methyliodobenzene with peracetic acid in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:
4-Methyliodobenzene+Peracetic Acid+Acetic Anhydride→Bis(acetyloxy)(4-methylphenyl)-lambda 3 -iodane
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory procedures with appropriate safety measures and optimized reaction conditions can facilitate industrial production.
化学反应分析
Types of Reactions
p-(Diacetoxyiodo)-toluene undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic substitution reactions.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide. The reactions are typically carried out under mild conditions.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are used. The reactions often require a catalyst or a base.
Addition: Reagents include alkenes and alkynes. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted aromatic compounds.
科学研究应用
p-(Diacetoxyiodo)-toluene has several scientific research applications:
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of p-(Diacetoxyiodo)-toluene involves the transfer of the hypervalent iodine atom to the substrate. This transfer can occur through various pathways, including single-electron transfer and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and substrate.
相似化合物的比较
Similar Compounds
Iodobenzene diacetate: Another hypervalent iodine compound with similar reactivity.
Iodosylbenzene: Known for its oxidizing properties.
Diacetoxyiodobenzene: Used in similar oxidation and substitution reactions.
Uniqueness
p-(Diacetoxyiodo)-toluene is unique due to the presence of the 4-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other hypervalent iodine compounds may not be as effective.
属性
IUPAC Name |
[acetyloxy-(4-methylphenyl)-λ3-iodanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-8-4-6-11(7-5-8)12(15-9(2)13)16-10(3)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIDOMMYDNFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)I(OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382907 |
Source


|
| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-16-0 |
Source


|
| Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


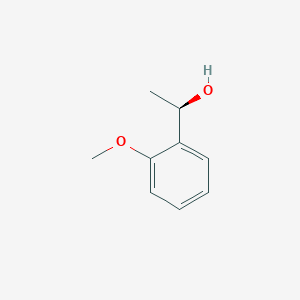
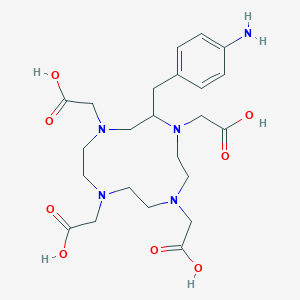
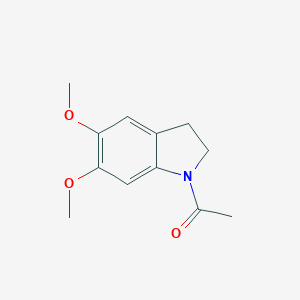
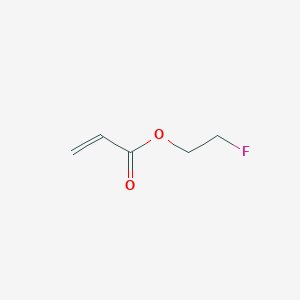

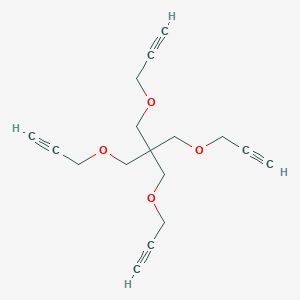
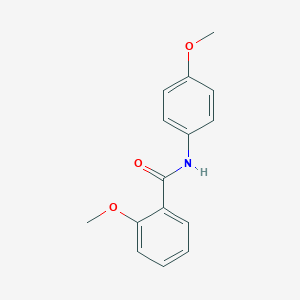
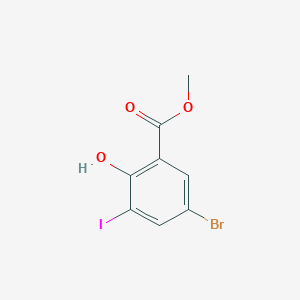

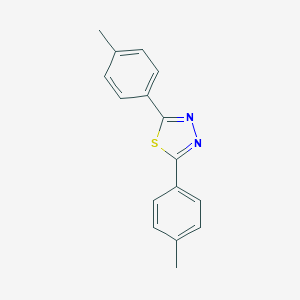
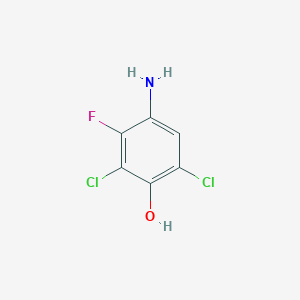
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)
